N-Methylcalycinine
Overview
Description
Synthesis Analysis
The synthesis of N-methylated cyclic peptides, closely related to the conceptual compound N-Methylcalycinine, involves methods that modulate the physicochemical properties of peptides. N-methylation, combined with peptide cyclization, enhances pharmacokinetic properties such as metabolic stability, membrane permeability, and possibly oral bioavailability. Simplified methods for N-methylation on solid supports have been detailed, applicable to any amino acid, allowing for the synthesis of multiply N-methylated cyclic peptides in a straightforward manner (Chatterjee, Laufer, & Kessler, 2012).
Molecular Structure Analysis
The structural analysis of N-Methylcalycinine would involve understanding the impact of N-methylation on the molecular framework of cyclic peptides. N-Methylidene compounds, for instance, have demonstrated unique abilities in cycloadditions, which could be relevant to understanding the molecular structure of N-Methylcalycinine. Such compounds can act as stable methanimine synthons, undergoing [2+2] cycloadditions to ketenes, leading to β-lactams in a single step, hinting at the structural versatility introduced by N-methylation (Palomo, Aizpurua, Legido, & Galarza, 1997).
Scientific Research Applications
Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines using Reusable Cobalt Oxide Nanoparticles : This paper discusses the synthesis of N‐Methyl‐ and N‐Alkylamines, including N-Methylcalycinine, highlighting its importance in life-science molecules and academic research. The study presents a cost-efficient reductive amination protocol for synthesizing various N‐methyl‐ and N‐alkylamines using earth-abundant metal-based catalysts, which are vital in regulating the activities of life-science molecules (Senthamarai et al., 2018).
Activation Effects of Carnosine- and Histidine-Containing Dipeptides on Human Carbonic Anhydrases : This study investigates l-Carnosine and several other histidine-containing peptides, including N-methylated forms like N-Methylcalycinine, as activators of human carbonic anhydrase isoforms. It suggests that these compounds might find pharmacological applications, such as in the management of carbonic anhydrase deficiencies, enhancing cognition, or in artificial tissues engineering (Vistoli et al., 2020).
Construction of a Water-Soluble Form of Amino Acid C-methylcalix[4]resorcinarene : This research focuses on creating a water-soluble form of glycine C-methylcalix[4]resorcinarene. Although not directly mentioning N-Methylcalycinine, it involves the use of N-methylglucamine, indicating an interest in N-Methyl derivatives in creating water-soluble forms of certain compounds, which might relate to broader applicability in biomedical or chemical applications (Kashapov et al., 2015).
Comprehensive Analysis of mRNA Methylation Reveals Enrichment in 3′ UTRs and Near Stop Codons : This paper discusses methylation of adenosine (m6A) in mRNA, where N-Methylcalycinine could potentially be involved as a methylating agent or as a part of understanding methylation processes. It highlights the prevalence of m6A as a common base modification in mRNA, indicating the role of methylated compounds in post-transcriptional modification and the physiological relevance (Meyer et al., 2012).
properties
IUPAC Name |
(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-7-15-19(24-9-23-15)18-16(10)13(20)6-11-5-12(22-2)8-14(21)17(11)18/h5,7-8,13,21H,3-4,6,9H2,1-2H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOMHAXOBRLRFH-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC(=C5)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC(=C5)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylcalycinine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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